molecular formula C17H13N3O4 B1418216 (4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) CAS No. 1173388-07-2

(4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)

Cat. No. B1418216
M. Wt: 323.3 g/mol
InChI Key: AXYKWPBDDUPKRL-UHFFFAOYSA-N
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Description

(4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) is a useful research compound. Its molecular formula is C17H13N3O4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Oxidation Products and Chemical Transformations

The compound 1-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, closely related to the specified oxazole derivative, undergoes aerial oxidation resulting in various by-products, which highlights the potential reactivity and transformations of similar oxazole derivatives in chemical reactions (Collins, Hughes, & Johnson, 1999).

2. Crystal Structure and IR Spectrum Studies

Studies on similar organo-amino compounds, such as 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione, reveal insights into the crystalline structure and infrared spectroscopic properties of oxazole derivatives, which are crucial for understanding their physical and chemical characteristics (Anouar et al., 2019).

3. Synthesis and Spectroscopic Studies

Research on heterocyclic liquid crystals containing 1,3-oxazepine-4,7-dione, a structure related to the specified oxazole derivative, focuses on the synthesis and spectroscopic analysis. This highlights the potential use of oxazole derivatives in the development of new materials with specific optical properties (Yeap, Mohammad, & Osman, 2010).

4. Anticancer Evaluation

Oxazole derivatives, like 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, have been evaluated for their in vitro anticancer activity. Such studies suggest that similar oxazole-based compounds might have potential applications in cancer research and treatment (Brandy et al., 2012).

5. Corrosion Inhibition

Oxazole derivatives have been investigated for their role as corrosion inhibitors, which is significant for industrial applications, especially in metal protection (Rahmani et al., 2018).

6. Biological Studies and Metal Complexes

New aromatic hydrazone compounds, like 5-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione, and their metal complexes have been synthesized and studied for their biological activities. This research area opens up possibilities for the use of oxazole derivatives in medicinal chemistry (Kumar, Biju, & Sadasivan, 2018).

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-2-phenyl-1,3-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17-15(18-16(24-17)11-4-2-1-3-5-11)20-19-12-6-7-13-14(10-12)23-9-8-22-13/h1-7,10,21H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYKWPBDDUPKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=NC3=C(OC(=N3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)
Reactant of Route 2
Reactant of Route 2
(4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)
Reactant of Route 3
(4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)
Reactant of Route 4
Reactant of Route 4
(4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)
Reactant of Route 5
Reactant of Route 5
(4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)
Reactant of Route 6
(4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)

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